(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide
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Description
(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.373. The purity is usually 95%.
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Biological Activity
(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide, with a molecular formula of C21H17NO and a molecular weight of approximately 299.373 g/mol, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A dihydroacenaphthylene moiety : Contributing to its hydrophobic characteristics.
- A phenylprop-2-enamide group : Known for its bioactive properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C21H17NO |
Molecular Weight | 299.373 g/mol |
IUPAC Name | This compound |
Purity | ~95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exhibit:
- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter release and inhibiting seizure activity.
- Anti-inflammatory Properties : Compounds in the same class have been noted to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation.
Case Studies and Research Findings
-
Anticonvulsant Activity :
Model ED50 (mg/kg) Maximal Electroshock Test 44.46 (mice, i.p.) 6-Hz Psychomotor Seizure 71.55 (mice, i.p.) - Anti-inflammatory Activity :
- Safety Profile :
Potential Therapeutic Applications
Given its promising biological activities, this compound could be developed as a lead compound for:
- Antiepileptic Drugs : Targeting various forms of epilepsy through modulation of neurotransmitter systems.
- Anti-inflammatory Agents : Potential use in chronic inflammatory conditions due to its ability to inhibit key inflammatory pathways.
Properties
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-9,12-14H,10-11H2,(H,22,23)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGUGQHDMKIAPI-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.